

# Evaluating manganese octoate as a cobalt-free alternative in coatings

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## Compound of Interest

Compound Name: Manganese octoate

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## Manganese Octoate: A Viable Cobalt-Free Drier for Modern Coatings

A comprehensive evaluation of **manganese octoate** as a high-performance, cobalt-free alternative for researchers and professionals in coating and drug development.

The coatings industry is actively seeking safer and more sustainable alternatives to cobalt-based driers due to increasing regulatory pressure and health concerns associated with cobalt compounds.<sup>[1]</sup> **Manganese octoate** has emerged as a promising primary drier, offering efficient oxidative curing of alkyd resins. This guide provides an in-depth comparison of the performance of **manganese octoate** with traditional cobalt driers and other alternatives, supported by experimental data and detailed protocols.

## Performance Comparison: Manganese vs. Cobalt Driers

Manganese-based driers, particularly when formulated with activating ligands, have demonstrated performance on par with, and in some cases superior to, cobalt-based systems. While traditional manganese driers were often associated with slower initial drying and discoloration, modern formulations have largely overcome these drawbacks.

Key Performance Metrics:

Performance Metric	Manganese Octoate-Based Drier (with amine ligand)	Conventional Cobalt Drier (Co/Zr/Ca blend)	Key Observations
Set-to-Touch Time (hours)	~1.9	~1.9	Comparable initial surface drying times. <a href="#">[2]</a>
Tack-Free Time (hours)	~3.8	~3.8	Similar time to reach a non-tacky state. <a href="#">[2]</a>
Hard-Dry Time (hours)	6.9	8.7	Manganese-based drier shows a significantly faster complete curing time. <a href="#">[2]</a>
Hardness (König pendulum)	Good to Excellent	Excellent	Manganese driers can produce harder films, though sometimes at the cost of flexibility if not formulated correctly.
Gloss (60°)	High	High	Both driers can achieve high gloss finishes.
Yellowing (b* value)	Higher tendency in light colors	Lower tendency	A known drawback of manganese driers is the potential for a brownish or yellowish undertone in white and pastel coatings.

## Experimental Protocols

To ensure accurate and reproducible evaluation of drier performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.

## Drying Time Measurement (ASTM D5895)

This method utilizes a mechanical drying time recorder to determine the different stages of film curing.<sup>[3][4][5]</sup>

Apparatus:

- Mechanical Drying Time Recorder (straight line or circular)
- Glass or metal panels
- Film applicator (e.g., Bird-type)

Procedure:

- Prepare the coating by incorporating the drier to be tested at the desired concentration.
- Apply a uniform film of the coating onto a clean panel using the film applicator. The film thickness should be consistent across all samples.
- Immediately place the panel on the drying time recorder.
- Lower the stylus onto the wet film and start the recorder. The stylus will travel across or in a circle on the film at a constant speed.
- After the designated time (e.g., 24 hours), remove the panel and visually inspect the track left by the stylus.
- Identify the different drying stages based on the characteristics of the track:
  - Set-to-touch: A pear-shaped impression is visible.<sup>[3]</sup>
  - Tack-free: The point where the film no longer pulls away with the stylus.
  - Dry-hard: The point where the stylus no longer scratches the film but only leaves a polished track.<sup>[3]</sup>

- Dry-through: The point where the stylus no longer leaves any visible mark on the film.

## Hardness Testing (König Pendulum Hardness - ASTM D4366)

This test determines the hardness of a coating by measuring the damping of a pendulum oscillating on the surface.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- König Pendulum Hardness Tester
- Coated panels cured for a specified duration

Procedure:

- Ensure the pendulum tester is level and calibrated according to the manufacturer's instructions.
- Place the cured coated panel on the test platform.
- Gently lower the pendulum onto the coating surface.
- Deflect the pendulum to a starting angle of 6 degrees and release it.
- The instrument will automatically count the number of oscillations until the amplitude decreases to 3 degrees.
- The number of oscillations is recorded as the König hardness. A higher number of oscillations indicates a harder surface.

## Gloss Measurement (60° Specular Gloss - ASTM D523)

This method measures the specular gloss of a coating surface at a 60-degree angle.[\[10\]](#)[\[11\]](#)

Apparatus:

- 60° Glossmeter

- Calibrated high-gloss and low-gloss standards
- Coated panels cured for a specified duration

Procedure:

- Calibrate the glossmeter using the provided standards according to the manufacturer's instructions.
- Place the glossmeter firmly on the surface of the cured coated panel.
- Take a reading. It is recommended to take multiple readings at different locations on the panel and calculate the average.
- The gloss is reported in Gloss Units (GU).

## Yellowing Measurement (Colorimetry)

The change in yellowness of a white or light-colored coating can be quantified using a spectrophotometer or colorimeter to measure the CIE Lab\* color space values.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- Spectrophotometer or Colorimeter
- White coated panels

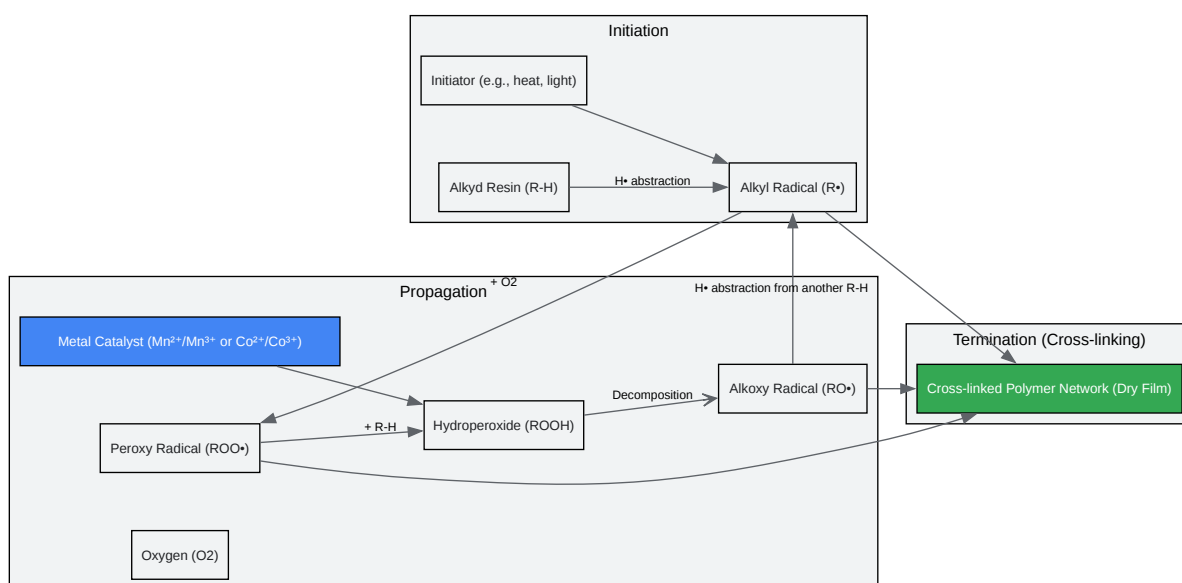
Procedure:

- Prepare a white paint formulation with the drier to be tested.
- Apply the paint to a panel and allow it to cure completely.
- Measure the initial Lab\* values of the cured film. The 'b\*' value is of particular interest, as a positive value indicates a shift towards yellow.
- Expose the panel to conditions that may induce yellowing (e.g., heat aging in an oven or exposure to UV light).

- After the exposure period, re-measure the Lab\* values.
- The change in the b\* value ( $\Delta b$ ) indicates the degree of yellowing. A larger positive  $\Delta b$  signifies greater yellowing.

## Chemical Mechanism and Visualizations

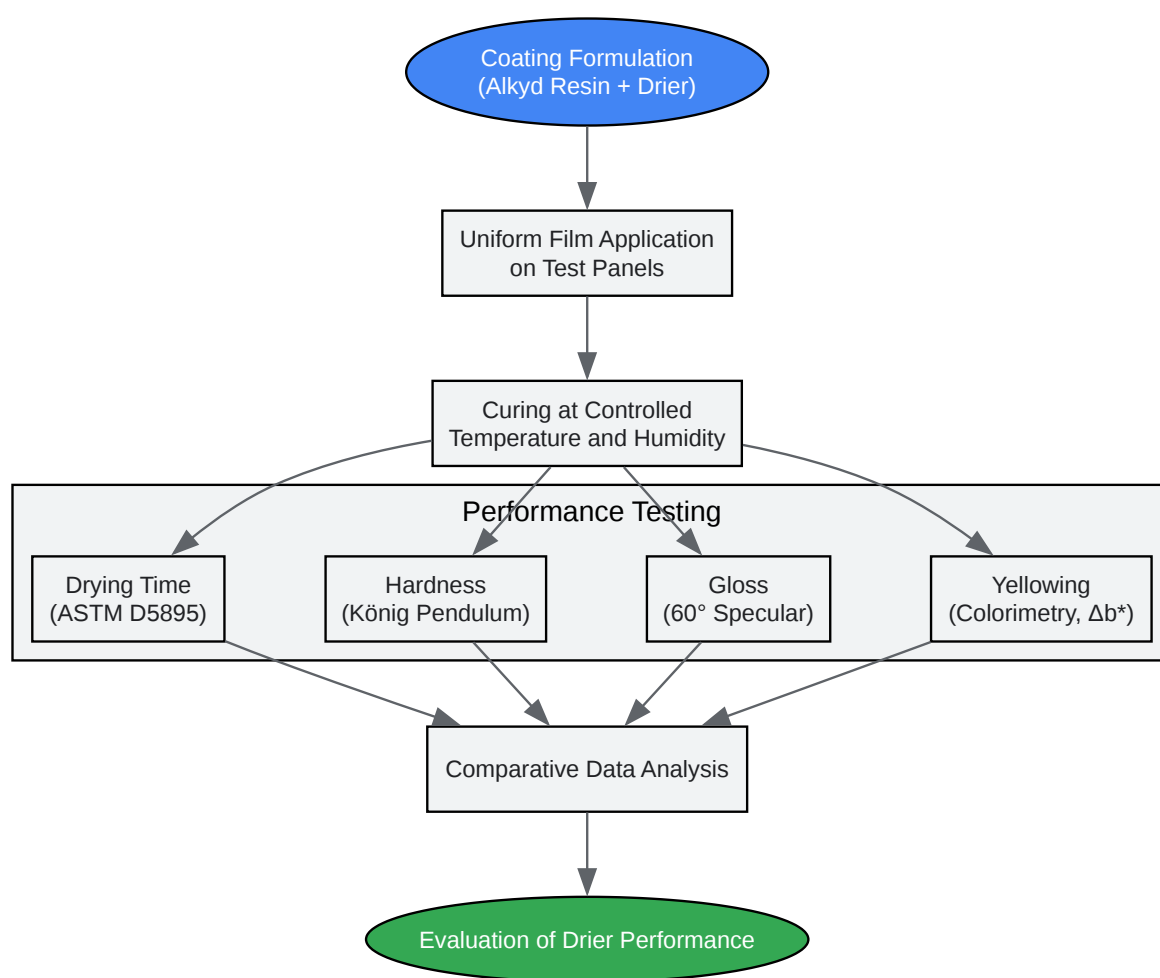
The drying of alkyd coatings is an oxidative cross-linking process catalyzed by metal driers. This process, known as autoxidation, involves a free radical mechanism.



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Caption: Autooxidative drying mechanism of alkyd resins catalyzed by metal driers.

The metal catalyst, such as manganese or cobalt, plays a critical role in the decomposition of hydroperoxides, which are formed during the initial stages of oxidation. The catalyst cycles between its higher and lower oxidation states (e.g.,  $Mn^{2+}$  and  $Mn^{3+}$ ) to facilitate the generation of free radicals (alkoxy and peroxy radicals). These highly reactive species then abstract hydrogen atoms from other alkyd molecules, propagating the chain reaction and leading to the formation of a cross-linked polymer network, which is the dry paint film.



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Caption: Experimental workflow for evaluating coating drier performance.

## Conclusion

**Manganese octoate**, particularly in modern formulations, presents a highly effective and safer alternative to cobalt-based driers in alkyd coatings. While careful consideration must be given to potential discoloration in light-colored formulations, the advantages of faster hard-dry times and improved film hardness make it a compelling choice for a wide range of applications. For researchers and formulators, a thorough evaluation of manganese-based driers using standardized testing protocols is essential to optimize performance and meet the growing demand for sustainable and high-performance coatings.

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